molecular formula C19H24N2O3 B2510989 ethyl 4-oxo-4-(((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)amino)butanoate CAS No. 852138-08-0

ethyl 4-oxo-4-(((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)amino)butanoate

Cat. No.: B2510989
CAS No.: 852138-08-0
M. Wt: 328.412
InChI Key: LCACVGSNFIYEJQ-UHFFFAOYSA-N
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Description

Ethyl 4-oxo-4-(((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)amino)butanoate is a synthetic organic compound that belongs to the class of carbazole derivatives Carbazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

The synthesis of ethyl 4-oxo-4-(((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)amino)butanoate typically involves a multi-step process. One common synthetic route includes the following steps:

Industrial production methods for this compound may involve optimization of reaction conditions to improve yield and scalability. This could include the use of continuous flow reactors and other advanced techniques to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Ethyl 4-oxo-4-(((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)amino)butanoate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of ethyl 4-oxo-4-(((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)amino)butanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or viral replication . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Ethyl 4-oxo-4-(((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)amino)butanoate can be compared with other carbazole derivatives, such as:

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological and chemical properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

ethyl 4-oxo-4-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethylamino)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3/c1-2-24-19(23)10-9-18(22)20-12-13-7-8-17-15(11-13)14-5-3-4-6-16(14)21-17/h7-8,11,21H,2-6,9-10,12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCACVGSNFIYEJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)NCC1=CC2=C(C=C1)NC3=C2CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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